gamma-Valerolactone

Catalog No.
S604905
CAS No.
108-29-2
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Valerolactone

CAS Number

108-29-2

Product Name

gamma-Valerolactone

IUPAC Name

5-methyloxolan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3

InChI Key

GAEKPEKOJKCEMS-UHFFFAOYSA-N

SMILES

CC1CCC(=O)O1

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
miscible with alcohol, most fixed oils and wate

Synonyms

4-valerolactone, gamma-valerolactone

Canonical SMILES

CC1CCC(=O)O1

Gamma-Valerolactone is an organic compound with the chemical formula C₅H₈O₂. It is classified as a lactone, specifically a cyclic ester, and appears as a colorless liquid. Gamma-Valerolactone is notable for its chiral nature, although it is typically utilized in its racemic form. This compound is derived from biomass and has gained attention due to its potential as a renewable resource for various applications, including as a green solvent, fuel additive, and precursor for other chemicals .

  • Toxicity: GVL exhibits moderate toxicity upon ingestion or inhalation. It's crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated environment.
  • Flammability: GVL has a flash point of 97 °C (207 °F) and is considered moderately flammable.

Potential as a Biofuel

GVL is a promising biofuel candidate due to its several favorable characteristics:

  • Renewable feedstock: It can be derived from cellulosic biomass, a readily available and sustainable resource. This makes GVL an attractive alternative to fossil fuels.
  • High energy density: GVL boasts a high energy density comparable to gasoline, making it efficient for fuel applications.
  • Combustibility: GVL can be readily combusted in engines, making it compatible with existing infrastructure.

Applications as a Green Solvent

GVL's properties make it a valuable green solvent in various scientific research fields:

  • Biodegradability and low toxicity: Unlike many traditional solvents, GVL is biodegradable and exhibits lower toxicity, making it an environmentally friendly alternative.
  • Dissolving power: GVL demonstrates good dissolving power for various organic compounds, making it useful in chemical extractions, purifications, and synthesis reactions.
  • Lignocellulose processing: GVL shows promise in processing lignocellulose, a major component of plant cell walls, which is crucial for biofuel production from biomass.

Other Research Applications

Beyond biofuels and green solvents, GVL finds applications in other scientific research areas:

  • Biomedical research: Studies have explored GVL's potential as a precursor for the production of pharmaceuticals and other biologically active molecules.
  • Material science: GVL has been investigated for its potential use in developing new materials such as polymers and membranes.
, primarily involving hydrogenation and cyclization processes. One significant reaction pathway includes the hydrogenation of gamma-Valerolactone to produce 1,4-pentanediol, which can further undergo cyclodehydration to yield 2-methyltetrahydrofuran. Additionally, gamma-Valerolactone can be converted into various alcohols and ketones through dehydration and hydrogenation reactions, showcasing its versatility as a platform chemical .

The initial step in many of these reactions involves the hydrogenation of gamma-Valerolactone to form key intermediates, followed by subsequent transformations that lead to valuable products such as pentanol and alkenes .

Gamma-Valerolactone exhibits biological activity that has garnered interest in pharmacological contexts. It acts as a prodrug to gamma-hydroxyvaleric acid, which shares similar effects with gamma-hydroxybutyric acid but with reduced potency. Due to its legal status compared to gamma-hydroxybutyric acid, gamma-Valerolactone has become a popular alternative in certain recreational contexts . Moreover, it has been studied for its potential therapeutic applications due to its relatively low toxicity profile.

Gamma-Valerolactone can be synthesized through various methods, primarily from levulinic acid derived from biomass sources such as corn stover and wood. The synthesis typically involves two main stages: hydrogenation of levulinic acid to form 4-hydroxy-pentanoic acid or its esters, followed by cyclization to produce gamma-Valerolactone .

Key synthesis methods include:

  • Catalytic Transfer Hydrogenation: Utilizing secondary alcohols as hydrogen donors under mild conditions.
  • Direct Hydrogenation: Employing molecular hydrogen in conventional catalytic processes.
  • Biomass Conversion: Hydrolysis of cellulosic materials into sugars followed by dehydration and cyclization steps .

Gamma-Valerolactone has diverse applications across several industries:

  • Fuel Additive: It serves as a potential green fuel due to its high energy retention compared to glucose.
  • Solvent: As an environmentally friendly solvent, gamma-Valerolactone is used in polymer fabrication and other chemical processes.
  • Chemical Intermediate: It acts as a precursor for producing various chemicals, including alkenes and alcohols.
  • Pharmaceuticals: Its role as a prodrug opens avenues for research in drug development .

Research on gamma-Valerolactone's interactions focuses on its reactivity with various catalysts and substrates during chemical transformations. Studies indicate that it can effectively solubilize biomass components during thermocatalytic processes, enhancing the yield of valuable sugars from lignocellulosic materials . Furthermore, interaction studies have explored its behavior in catalytic systems aimed at upgrading biomass-derived compounds into fuels and chemicals.

Gamma-Valerolactone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Delta-ValerolactoneC₅H₈O₂A structural isomer; less commonly used than gamma-Valerolactone.
Gamma-ButyrolactoneC₄H₈O₂Smaller ring structure; known for its sedative effects.
1,4-ButanediolC₄H₁₀O₂Linear structure; widely used in plastics and polymers.
Valeric AcidC₅H₁₀O₂Non-cyclic structure; used in flavoring and fragrances.

Gamma-Valerolactone's unique five-membered ring structure distinguishes it from these compounds, contributing to its specific reactivity and functional properties. Its potential applications as a renewable resource further emphasize its significance in both industrial and pharmaceutical contexts .

Physical Description

Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992)
Liquid
colourless to slightly yellow liquid with a warm, sweet, herbaceous odou

XLogP3

0.6

Boiling Point

405 to 406 °F at 760 mm Hg (NTP, 1992)

Flash Point

178 °F (NTP, 1992)

Vapor Density

3.45 (NTP, 1992) (Relative to Air)

Density

1.057 at 68 °F (NTP, 1992)
1.047-1.054

Melting Point

-24 °F (NTP, 1992)
242.15 °C
-31°C

GHS Hazard Statements

Aggregated GHS information provided by 1585 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1425 of 1585 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 160 of 1585 companies with hazard statement code(s):;
H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 mm Hg at 84 °F ; 3.5 mm Hg at 124° F; 11.5 mm Hg at 163° F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

108-29-2
57129-69-8

Wikipedia

Gamma-Valerolactone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

2(3H)-Furanone, dihydro-5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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